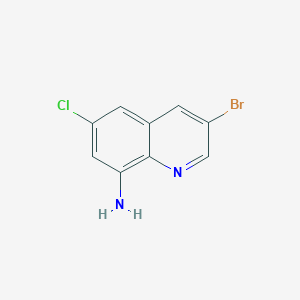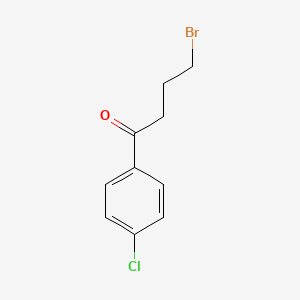
4-Bromo-1-(4-chlorophenyl)butan-1-one
説明
4-Bromo-1-(4-chlorophenyl)butan-1-one (4-BCPB) is an organic compound that has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, and its properties are of interest to scientists.
科学的研究の応用
Molecular Structure Studies
- The compound 4-Bromo-1-(4-chlorophenyl)butan-1-one, along with related structures, has been studied for its molecular structure. For instance, Lastovickova et al. (2018) synthesized and analyzed the crystal structures of similar compounds to understand their molecular interactions, such as C—Cl⋯Cl and C–Br⋯Br type interactions (Lastovickova, La Scala, & Sausa, 2018).
Chemical Reactions and Synthesis
- Research by Citterio (2003) focused on the reductive arylation of electron-deficient olefins involving 4-(4-chlorophenyl)butan-2-one, demonstrating the compound's utility in chemical synthesis (Citterio, 2003).
Conformational Studies
- Rondino et al. (2016) investigated the conformational landscape of related chlorophenyl ethanol compounds using spectroscopy and quantum chemical calculations, which can be relevant to understanding the properties of this compound (Rondino et al., 2016).
Crystallography and Molecular Interactions
- Studies like those by Kang et al. (2015) on related compounds, such as cyproconazole, provide insights into the crystal structure and molecular interactions of compounds like this compound (Kang, Kim, Kwon, & Kim, 2015).
Radioactive Synthesis
- Dischino, Banville, and Rémillard (2003) conducted a study on the synthesis of a carbon-14 labeled compound related to this compound, highlighting its potential in radioactive tracing applications (Dischino, Banville, & Rémillard, 2003).
Anticancer Activities
- Asong et al. (2019) explored the anticancer activities of related compounds, indicating the potential therapeutic applications of this compound and its analogs (Asong et al., 2019).
Computational Chemistry
- Erdogan and Erdoğan (2019) performed computational studies on the reactions involving similar bromo-arylethanone derivatives, which can be useful for understanding the chemical behavior of this compound (Erdogan & Erdoğan, 2019).
Optical and Electronic Properties
- Research by Shkir et al. (2019) on chalcone derivatives, related to this compound, provides insights into the optical and electronic properties of such compounds (Shkir et al., 2019).
Safety and Hazards
特性
IUPAC Name |
4-bromo-1-(4-chlorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZCACGMEDIQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343093 | |
| Record name | 4-bromo-1-(4-chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156092-12-5 | |
| Record name | 4-bromo-1-(4-chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


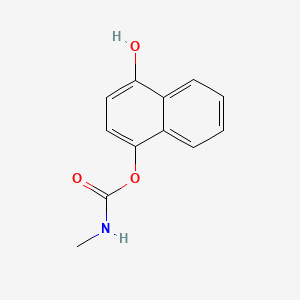
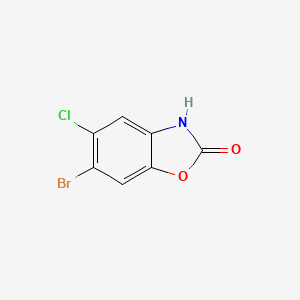
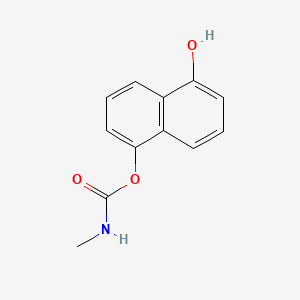








![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)
![7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1330437.png)
